2,3-Dihydroxy-n-benzoylserine

Übersicht

Beschreibung

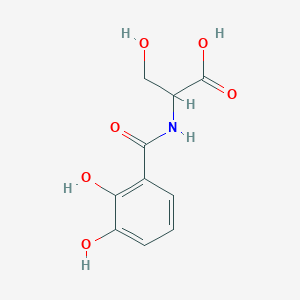

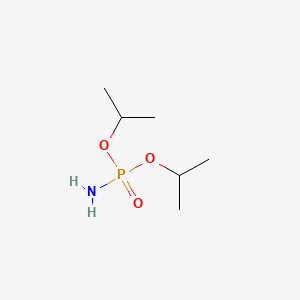

N-(2,3-dihydroxybenzoyl)serine is a serine derivative resulting from the formal condensation of the carboxy group of 2,3-dihydroxybenzoic acid with the amino group of serine. It has a role as a siderophore. It is a serine derivative, a member of benzamides and a member of phenols. It derives from a 2,3-dihydroxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Growth Factor Properties

2,3-Dihydroxy-N-benzoylserine has been synthesized and compared with a natural product formed by Escherichia coli and Aerobacter aerogenes. The synthetic form acts as a growth factor for a mutant strain of E. coli, indicating its biological significance (O'Brien, Cox, & Gibson, 1969).

Role in Iron-Chelation

Enterobactin, a siderophore produced by bacteria like E. coli, includes 2,3-Dihydroxy-N-benzoylserine in its structure. It plays a crucial role in iron-chelation and is produced under iron deficiency conditions. This compound's properties have implications for understanding bacterial iron metabolism and potential applications in microbial growth and inhibition studies (O'Brien & Gibson, 1970).

Enzymatic Synthesis

The enzymatic synthesis process of 2,3-Dihydroxy-N-benzoyl-L-serine in Escherichia coli has been elucidated. It involves multiple protein components and leads to the formation of a cyclic trimer, which is a key component in microbial iron acquisition (Bryce, Weller, & Brot, 1971).

Antimicrobial and Antifeedant Effects

In broader terms, 2,3-Dihydroxy-N-benzoylserine-related compounds, like benzoxazinones, have shown diverse biological activities, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. This indicates potential applications in natural herbicide models and pharmaceutical developments (Macias et al., 2009).

Potential as Neuroprotectant

While not directly related to 2,3-Dihydroxy-N-benzoylserine, analogs like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been explored for their neuroprotective properties in cerebral ischemia, suggesting potential areas of research for 2,3-Dihydroxy-N-benzoylserine derivatives in neurological applications (Sheardown et al., 1990).

Eigenschaften

IUPAC Name |

2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYHTVHFIIEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxy-n-benzoylserine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

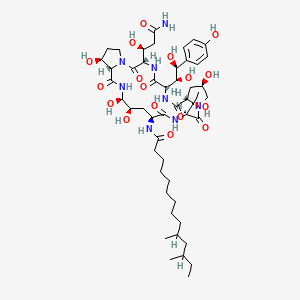

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B1218441.png)

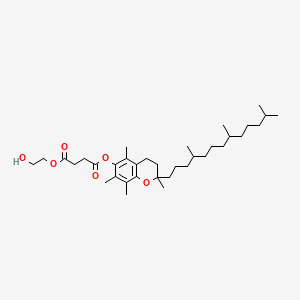

![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)

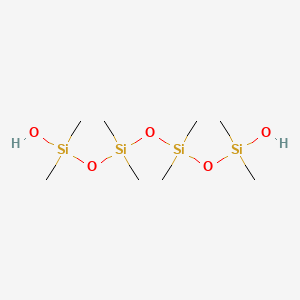

![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)